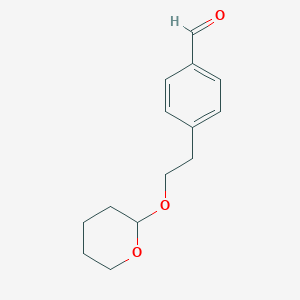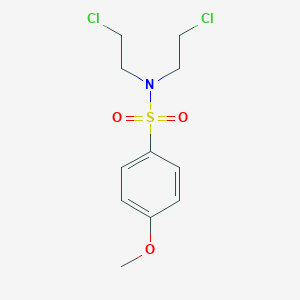
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the quinazolinone family. This compound has several interesting properties that make it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. It has also been reported to induce oxidative stress in cancer cells, which contributes to its anti-cancer activity.
Effets Biochimiques Et Physiologiques
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- has been shown to exhibit several biochemical and physiological effects. Studies have reported that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been reported to exhibit anti-inflammatory and anti-oxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- in lab experiments is its potent anti-cancer activity. This compound can be used to study the mechanisms of cancer cell proliferation and survival, and to develop new cancer therapies. However, one of the limitations of using this compound is its complex synthesis method, which makes it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the research on 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl-. One of the most promising directions is the development of new cancer therapies based on this compound. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, and further research is needed to explore its potential as a cancer therapy. Another future direction is the study of the mechanism of action of this compound, which could provide insights into the mechanisms of cancer cell proliferation and survival. Finally, the synthesis of analogs of this compound could lead to the development of new drugs with improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the condensation of 2-aminobenzamide with 6-iodo-2-methylbenzoic acid in the presence of a catalyst. This method has been reported to yield high purity and good yield of the final product.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- has been extensively studied for its potential applications in various research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Propriétés
Numéro CAS |
4449-71-2 |
|---|---|
Nom du produit |
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- |
Formule moléculaire |
C15H11IN2O |
Poids moléculaire |
362.16 g/mol |
Nom IUPAC |
6-iodo-2-methyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H11IN2O/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3 |
Clé InChI |
JANJEPMDLDHTLL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 |
SMILES canonique |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 |
Autres numéros CAS |
4449-71-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)

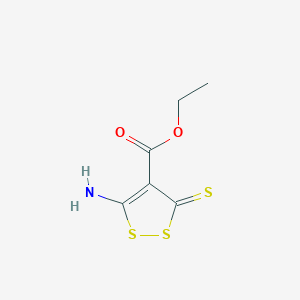
![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)
![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)
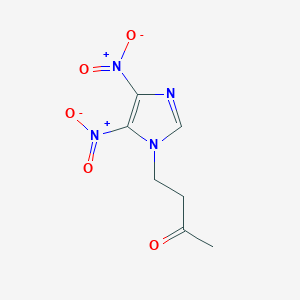
![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)
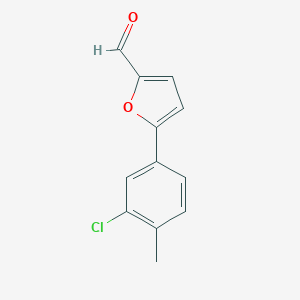
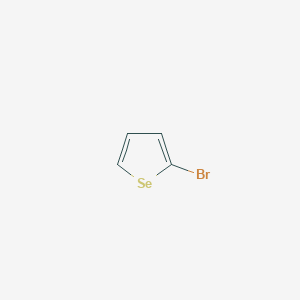
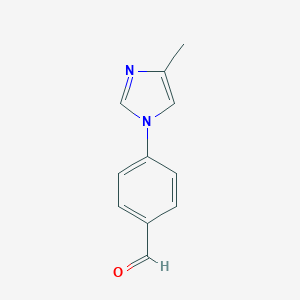

![1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B187652.png)
